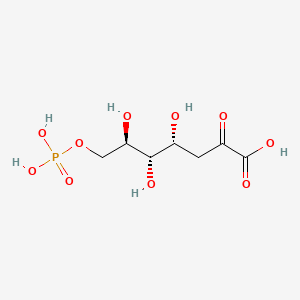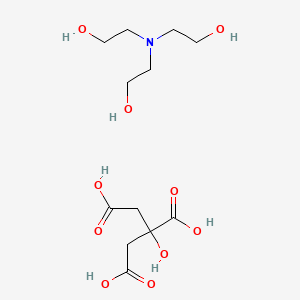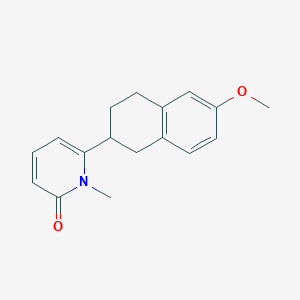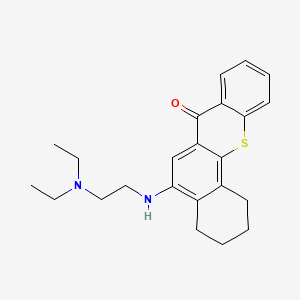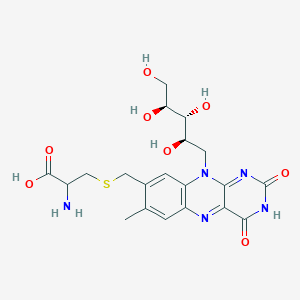
moracin N
説明
Moracin N belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids. These are phenylpropanoids containing the 2-phenylbenzofuran moiety. Moracin N exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, moracin N is primarily located in the membrane (predicted from logP). Outside of the human body, moracin N can be found in fruits and mulberry. This makes moracin N a potential biomarker for the consumption of these food products.
科学的研究の応用
Anti-inflammatory and Immunomodulatory Effects
Moracin N, along with other moracins, has been investigated for its potential in treating airway inflammation. Studies have found that moracin derivatives can inhibit interleukin (IL)-6 production in lung epithelial cells and reduce nitric oxide production in alveolar macrophages. These effects are mediated through the inhibition of pathways like JNK/c-Jun and NF-κB. Moracin M, a close relative, has shown effectiveness in mouse models of lung inflammation, comparable to dexamethasone, suggesting potential for treating lung inflammatory disorders (Lee et al., 2016).
Anticancer Properties
Moracin N has demonstrated potent anticancer effects, particularly in the context of lung cancer. Studies reveal that it can inhibit cell proliferation and induce apoptosis in human non-small-cell lung carcinoma cells. This effect is associated with dysregulated mitochondrial function leading to apoptosis and enhanced autophagy flux. The mechanism involves the inhibition of the mTOR signaling pathway and is influenced by reactive oxygen species (ROS) accumulation (Gao et al., 2020).
Antioxidant Activity
Moracins, including moracin N, have been identified as potent antioxidant agents. Their effectiveness in scavenging radicals and preventing oxidative stress has been supported by studies focusing on their structural characteristics and reaction mechanisms with reactive oxygen species. These properties make them significant in the context of diseases where oxidative stress plays a critical role (Boulebd, 2020).
Antimicrobial Potency
Moracin derivatives have shown antimicrobial activity, particularly in the context of bacterial and fungal infections. This property is linked to the ability of these compounds to inhibit the growth of various microbial species, providing a basis for their use in traditional medicine and potential development as antimicrobial agents (Kuete et al., 2009).
Neuroprotective and Anti-Alzheimer's Potential
Moracin derivatives have been explored for their role in neuroprotection and potential treatment of Alzheimer's disease. They exhibit inhibitory activity against enzymes like BACE1 and cholinesterase, important in Alzheimer's pathology. Additionally, their antioxidant properties contribute to their neuroprotective potential, suggesting their significance in designing anti-Alzheimer's drugs (Seong et al., 2018).
特性
CAS番号 |
135248-05-4 |
|---|---|
分子式 |
C19H18O4 |
分子量 |
310.3 g/mol |
IUPAC名 |
5-[6-hydroxy-5-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H18O4/c1-11(2)3-4-12-5-13-8-18(23-19(13)10-17(12)22)14-6-15(20)9-16(21)7-14/h3,5-10,20-22H,4H2,1-2H3 |
InChIキー |
WBSCSIABHGPAMC-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O)C |
正規SMILES |
CC(=CCC1=C(C=C2C(=C1)C=C(O2)C3=CC(=CC(=C3)O)O)O)C |
melting_point |
187-188°C |
物理的記述 |
Solid |
同義語 |
moracin C moracin N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


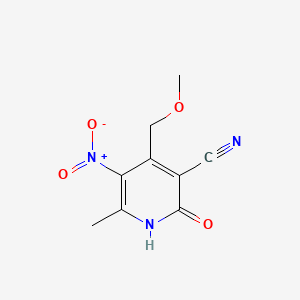
![Iron, [5,10,15,20-tetraphenylporphinato(2-)]-](/img/structure/B1198665.png)
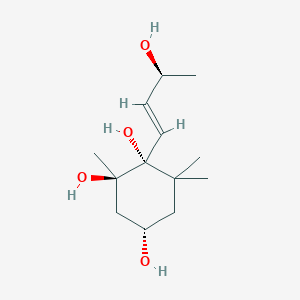
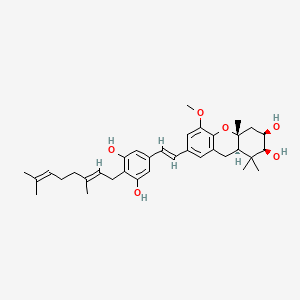

![N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide](/img/structure/B1198670.png)
![N-[2-(2-ethyl-5-tetrazolyl)phenyl]-4-(1-tetrazolyl)benzamide](/img/structure/B1198674.png)
![5-[(2-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1198677.png)
